molecular formula C12H19N3O5 B15213139 5-Propan-2-ylcytidine CAS No. 90012-89-8

5-Propan-2-ylcytidine

Cat. No.: B15213139
CAS No.: 90012-89-8
M. Wt: 285.30 g/mol
InChI Key: BEPDIMUTWCDAIQ-TURQNECASA-N
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Description

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a tetrahydrofuran ring with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the isopropyl group and the amino group. The tetrahydrofuran ring is then synthesized and attached to the pyrimidine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups back to hydroxyl groups.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
  • 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethylpyrimidin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-isopropylpyrimidin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

CAS No.

90012-89-8

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidin-2-one

InChI

InChI=1S/C12H19N3O5/c1-5(2)6-3-15(12(19)14-10(6)13)11-9(18)8(17)7(4-16)20-11/h3,5,7-9,11,16-18H,4H2,1-2H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1

InChI Key

BEPDIMUTWCDAIQ-TURQNECASA-N

Isomeric SMILES

CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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